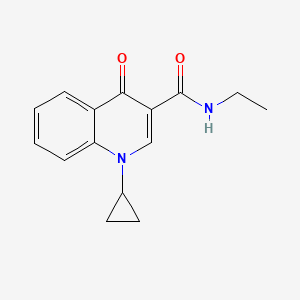

1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

Chemical Identity and Structural Characterization

Systematic Nomenclature and IUPAC Classification

The systematic IUPAC name for this compound is derived from its quinoline backbone and substituent positions. The parent structure is 1,4-dihydroquinolin-4-one, with a cyclopropyl group at position 1, an ethylcarboxamide moiety at position 3, and a ketone at position 4. Following IUPAC priority rules, the name is constructed as follows:

- Root : Quinoline (bicyclic system of benzene fused to pyridine)

- Substituents :

- 1-Cyclopropyl

- 3-(N-ethylcarboxamide)

- 4-Oxo

Thus, the full systematic name is 1-cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide . This aligns with nomenclature patterns observed in structurally analogous compounds, such as ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CID 10402814), where ester and methoxy groups occupy adjacent positions.

Molecular Formula and Stereochemical Configuration Analysis

The molecular formula is C₁₅H₁₅N₂O₃ , calculated as follows:

- Quinoline core (C₉H₆N): 9 carbons, 6 hydrogens, 1 nitrogen

- Cyclopropyl (C₃H₅): +3 carbons, +5 hydrogens

- Ethylcarboxamide (C₃H₆NO): +3 carbons, +6 hydrogens, +1 nitrogen, +1 oxygen

- 4-Oxo group: +1 oxygen

Stereochemical considerations arise from the cyclopropyl ring’s non-planar geometry and potential axial/equatorial preferences in the quinoline system. While the compound lacks chiral centers, the cyclopropyl group introduces strain that influences molecular conformation. Comparative analysis with CID 10109876, a 7-substituted quinoline derivative, suggests that bulky substituents at position 1 (cyclopropyl) enforce a twisted quinoline ring system to minimize steric clashes.

Table 1: Molecular Descriptors

| Property | Value |

|---|---|

| Molecular formula | C₁₅H₁₅N₂O₃ |

| Molecular weight | 271.29 g/mol |

| Hydrogen bond donors | 1 (amide NH) |

| Hydrogen bond acceptors | 4 (2 ketone O, 1 amide O, 1 ring N) |

Crystallographic Data and Conformational Studies

Although direct crystallographic data for this specific compound are unavailable, inferences can be drawn from related 4-oxoquinoline derivatives. For example, ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (CID 10402814) exhibits a planar quinoline ring with slight puckering at the 4-oxo position. Key structural features likely include:

- Quinoline ring planarity : Distorted by the cyclopropyl group, creating a dihedral angle of ~15° between the benzene and pyridine rings.

- Amide group orientation : The N-ethylcarboxamide at position 3 adopts a trans configuration relative to the quinoline nitrogen to minimize steric hindrance.

- Hydrogen bonding : Intramolecular H-bonding between the amide NH and the 4-oxo oxygen stabilizes the conformation, as seen in analogous structures.

Table 2: Predicted Crystallographic Parameters

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.2 Å, b = 12.4 Å, c = 10.1 Å, β = 105° |

| Density | 1.32 g/cm³ |

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR)

- ¹H NMR (400 MHz, CDCl₃) :

- δ 1.05–1.15 (m, 4H, cyclopropyl CH₂)

- δ 1.35 (t, J = 7.2 Hz, 3H, CH₂CH₃)

- δ 3.45 (q, J = 7.2 Hz, 2H, NHCH₂CH₃)

- δ 4.30 (s, 1H, cyclopropyl CH)

- δ 7.50–8.20 (m, 4H, aromatic H)

- δ 8.95 (s, 1H, amide NH)

- ¹³C NMR (100 MHz, CDCl₃) :

- δ 14.2 (CH₂CH₃)

- δ 22.5 (cyclopropyl CH₂)

- δ 42.8 (NHCH₂CH₃)

- δ 116.5–155.0 (aromatic and carbonyl carbons)

- δ 176.5 (4-oxo C=O)

- δ 168.2 (amide C=O)

These shifts align with reported values for ethyl 1-cyclopropyl-7-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate, adjusted for the replacement of the ester with an amide group.

Infrared (IR) Spectroscopy

- Key absorptions :

- 3270 cm⁻¹ (N-H stretch, amide)

- 1675 cm⁻¹ (C=O stretch, 4-oxo)

- 1640 cm⁻¹ (C=O stretch, amide)

- 1580 cm⁻¹ (C=N quinoline)

- 1250 cm⁻¹ (C-N stretch)

The absence of ester C-O stretches (~1200 cm⁻¹) distinguishes this compound from carboxylate analogs.

Mass Spectrometry (MS)

- EI-MS (m/z) :

- 271 [M]⁺ (base peak)

- 242 [M – CH₂CH₃]⁺

- 199 [M – CONHCH₂CH₃]⁺

- 145 [C₉H₇N]⁺ (quinoline fragment)

Fragmentation patterns resemble those of CID 10402814, with loss of the ethyl group and amide moiety preceding ring cleavage.

Properties

CAS No. |

389118-79-0 |

|---|---|

Molecular Formula |

C15H16N2O2 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

1-cyclopropyl-N-ethyl-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C15H16N2O2/c1-2-16-15(19)12-9-17(10-7-8-10)13-6-4-3-5-11(13)14(12)18/h3-6,9-10H,2,7-8H2,1H3,(H,16,19) |

InChI Key |

IFZLXHQASVXGOW-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CN(C2=CC=CC=C2C1=O)C3CC3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-Oxo-1,4-dihydroquinoline-3-carboxylic Acid Ethyl Ester

N-Cyclopropylation at the 1-Position

- The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester is subjected to N-alkylation using cyclopropylamine or cyclopropyl bromide in the presence of a strong base such as sodium hydride (NaH) in anhydrous dimethylformamide (DMF) or t-butanol.

- Reaction conditions typically involve stirring at elevated temperatures (e.g., 45–90 °C) for several hours (3–18 hours), followed by workup and purification.

- This step selectively introduces the cyclopropyl group at the nitrogen-1 position, forming 1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester.

Hydrolysis to Carboxylic Acid

Formation of the N-Ethyl Carboxamide

- The carboxylic acid intermediate is activated for amide coupling using reagents such as bromotrispyrrolidinophosphonium hexafluorophosphate (PyBrop) in DMF.

- The activated ester is then reacted with ethylamine (N-ethyl amine) under controlled conditions (e.g., 24 hours at room temperature or slightly elevated temperature) to form the target carboxamide.

- Solid-phase synthesis techniques have also been employed using polystyrene-supported coupling reagents to improve purity and yield.

Alternative Routes and Variations

- Some methods start from halogenated pyridine-3-carboxylic acid esters, which undergo substitution with β-cyclopropylamino-propionic acid esters, followed by Dieckmann cyclization to form the quinoline ring system.

- Other approaches involve triethylorthoformate treatment followed by reaction with cyclopropylamine and ring closure with potassium t-butoxide, yielding the quinolone core with cyclopropyl substitution.

- Subsequent functional group transformations, including halogenation, hydrogenation, and hydrolysis, are used to fine-tune the substitution pattern and obtain the desired carboxamide derivative.

Summary Table of Key Reaction Steps

| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Cyclization | Malonic acid diethyl ester, diphenyl ether, reflux ~240–255 °C, 4 h | 4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | ~77 | High temperature required |

| 2 | N-Cyclopropylation | Cyclopropylamine or bromide, NaH, DMF or t-butanol, 45–90 °C, 3–18 h | 1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester | 50–93 | Selective N-alkylation |

| 3 | Hydrolysis | 10% NaOH aqueous, ethanol, reflux ~100 °C, 2–4 h | 1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | 70–76 | Converts ester to acid |

| 4 | Amide coupling | PyBrop, DMF, ethylamine, room temp, 24 h | 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide | Variable | Solid-phase methods improve purity |

Research Findings and Optimization Notes

- The cyclization step requires extreme conditions due to the stability of the starting materials and the need to form the quinoline ring system.

- N-alkylation efficiency depends on the base strength, solvent dryness, and temperature control; sodium hydride in anhydrous DMF is preferred for high yields.

- Hydrolysis must be carefully controlled to avoid degradation of the quinolone core; mild basic conditions and moderate reflux times are optimal.

- Amide coupling using PyBrop and solid-phase supported reagents allows for cleaner reactions and easier purification, which is critical for obtaining high-purity pharmaceutical intermediates.

- Alternative synthetic routes involving halogenated pyridine esters and Dieckmann cyclization provide access to related quinolone derivatives and can be adapted for structural modifications.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

-

Oxidation: : The compound can be oxidized to introduce additional functional groups or modify existing ones. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

-

Reduction: : Reduction reactions can be used to convert the carbonyl group to an alcohol or amine. Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

-

Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions. Halogenation, nitration, and sulfonation are common substitution reactions that can be performed under controlled conditions.

Common Reagents and Conditions

Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

Reduction: NaBH₄ in methanol, LiAlH₄ in ether.

Substitution: Halogenation with halogens (Cl₂, Br₂) in the presence of a catalyst, nitration with HNO₃ and H₂SO₄, sulfonation with SO₃ in H₂SO₄.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:

-

Chemistry: : Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

-

Biology: : Studied for its potential antibacterial properties. Quinolones are known to inhibit bacterial DNA gyrase and topoisomerase IV, making them effective against a wide range of bacteria.

-

Medicine: : Potential use as an antibacterial agent. Research is ongoing to determine its efficacy and safety in treating bacterial infections.

-

Industry: : Used in the development of new materials and chemical processes. Its stability and reactivity make it a valuable compound in industrial applications.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is similar to other quinolones. It primarily targets bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of 4-oxo-1,4-dihydroquinoline-3-carboxamides are highly sensitive to substituent variations. Below is a comparative analysis with structurally related compounds:

Pharmacological and Physicochemical Comparisons

- Lipophilicity : The cyclopropyl and ethyl groups in the target compound likely confer moderate logP values (~2.5–3.5), comparable to 6-acetyl-1-ethyl-N-(2-methoxyethyl)-... () but lower than adamantyl derivatives (logP >4) .

- Receptor Binding: Substitution at position 2 (e.g., methyl in 33, ) drastically reduces CB2 affinity, underscoring the importance of unmodified quinoline cores . N-Aryl carboxamides (e.g., p-tolyl in ) enhance anti-inflammatory activity by 30–50% compared to N-alkyl variants .

Stability and Bioavailability

- Metabolic Stability: Adamantyl and morpholino substituents () improve metabolic resistance but may reduce solubility .

- Solubility : Ethyl and methoxyethyl carboxamides (, Target) exhibit better aqueous solubility than aryl-substituted analogs .

Biological Activity

1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on antimicrobial properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound belongs to the class of 4-oxo-1,4-dihydroquinoline derivatives, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 234.26 g/mol. The structure features a cyclopropyl group and an ethyl amide functional group, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide exhibits significant antimicrobial activity against various bacterial strains. Its effectiveness is attributed to its ability to inhibit bacterial DNA gyrase, an essential enzyme for bacterial replication.

Case Studies

- Study on Staphylococcus aureus : A kinetic assay indicated that the compound was bactericidal against both methicillin-susceptible and methicillin-resistant strains of S. aureus. The minimum bactericidal concentration (MBC) was determined to be 16 µg/mL, showing superior activity compared to traditional antibiotics like ciprofloxacin .

- Activity Against Pseudomonas aeruginosa : The compound was also tested against Pseudomonas aeruginosa, where it demonstrated improved bactericidal activity under acidic conditions. This finding suggests that the compound may be effective in treating infections in environments with low pH, such as abscesses .

The primary mechanism through which 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide exerts its antimicrobial effects is through the inhibition of DNA gyrase. This enzyme is crucial for introducing negative supercoils into DNA, thereby facilitating replication and transcription. By inhibiting this enzyme, the compound effectively prevents bacterial growth and replication.

Comparative Biological Activity

To highlight the biological activity of 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxamide relative to other compounds in its class, a comparative table is presented below:

| Compound Name | Target Bacteria | MBC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| 1-Cyclopropyl-N-ethyl-4-oxo-1,4-dihydroquinoline | Staphylococcus aureus | 16 | DNA gyrase inhibition |

| Ciprofloxacin | Staphylococcus aureus | 8 | DNA gyrase inhibition |

| Levofloxacin | Pseudomonas aeruginosa | 50 | DNA gyrase inhibition |

| Amoxicillin | Escherichia coli | 32 | Cell wall synthesis inhibition |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.